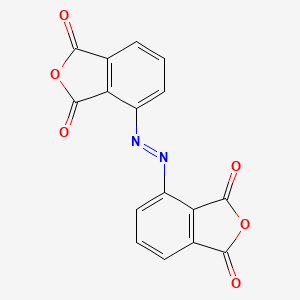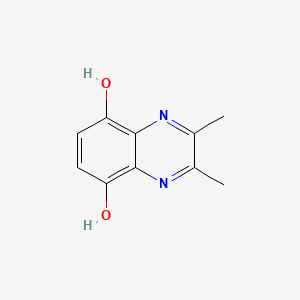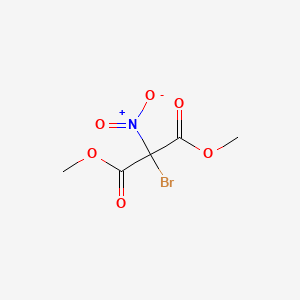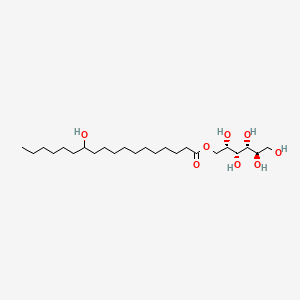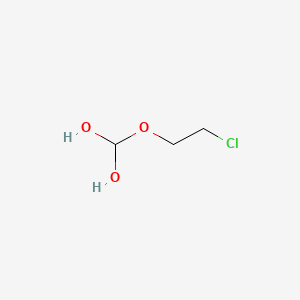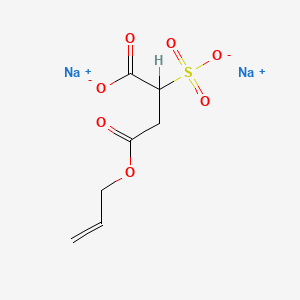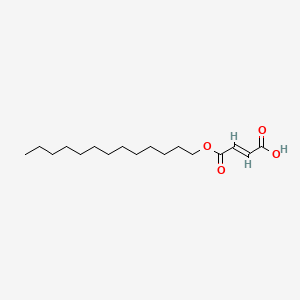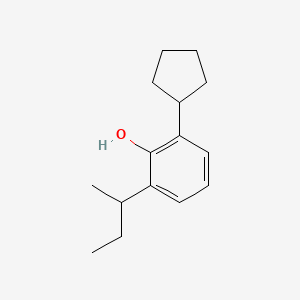![molecular formula C11H16O2 B12660922 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one CAS No. 97403-92-4](/img/structure/B12660922.png)
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bicyclo[221]hept-5-EN-2-YL-4-hydroxybutan-2-one is a complex organic compound characterized by its bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one typically involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a ketone.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the ketone yields a secondary alcohol.
科学研究应用
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
作用机制
The mechanism by which 1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hept-2-ene: Shares the bicyclic structure but lacks the hydroxyl and butanone groups.
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Similar bicyclic structure with different functional groups.
Uniqueness
1-Bicyclo[2.2.1]hept-5-EN-2-YL-4-hydroxybutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial processes.
属性
CAS 编号 |
97403-92-4 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
1-(2-bicyclo[2.2.1]hept-5-enyl)-4-hydroxybutan-2-one |
InChI |
InChI=1S/C11H16O2/c12-4-3-11(13)7-10-6-8-1-2-9(10)5-8/h1-2,8-10,12H,3-7H2 |
InChI 键 |
IOURLUJNIODGHH-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C=C2)CC(=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



